Cas no 817-95-8 (Ethyl ethoxyacetate)

Ethyl ethoxyacetate structure
Ethyl ethoxyacetate structure
Nome do Produto:Ethyl ethoxyacetate
N.o CAS:817-95-8
MF:C6H12O3
MW:132.157682418823
MDL:MFCD00040492
CID:39953
PubChem ID:354334588

Ethyl ethoxyacetate Propriedades químicas e físicas

Nomes e Identificadores

    • Ethyl 2-ethoxyacetate
    • Acetic acid, ethoxy-, ethyl ester
    • Ethyl ethoxyacetate
    • Ethoxyacetic Acid Ethyl Ester
    • Diethyl glycolate
    • Ethoxyacetic acid, ethyl ester
    • Acetic acid, 2-ethoxy-, ethyl ester
    • 4K9WJ82YM6
    • CKSRFHWWBKRUKA-UHFFFAOYSA-N
    • Q63392344
    • Ethoxy-acetic acid ethyl ester
    • ethyl ethoxylacetate
    • Ethyl ethoxyacetate, 98%
    • Ethoxyacetic acid-ethyl ester
    • KSC493Q3N
    • EThyl ester of ethoxyacetic acid
    • NSC8
    • MFCD00040492
    • Ethyl Ethoxyacetate, Tech.
    • Ethyl2-ethoxyacetate
    • NSC 83555
    • W-104198
    • NS00022812
    • D81905
    • CS-0151430
    • FT-0626181
    • BS-17605
    • AI3-52223
    • AKOS005202722
    • AMY4116
    • EINECS 212-447-0
    • Ethylethoxyacetate
    • NSC-83555
    • DTXSID0061161
    • A840197
    • Ethyl ethoxyacetate, purum, >=97.5% (GC)
    • UNII-4K9WJ82YM6
    • NSC83555
    • SCHEMBL123093
    • .ALPHA.-ETHOXYACETIC ACID ETHYL ESTER
    • 817-95-8
    • E1237
    • Acetic acid, ethoxy-, ethyl ester (6CI, 7CI, 8CI, 9CI)
    • 2-Ethoxyaceticacid ethylester
    • α-Ethoxyacetic acid ethyl ester
    • DTXCID3048233
    • ALPHA-ETHOXYACETIC ACID ETHYL ESTER
    • MDL: MFCD00040492
    • Inchi: 1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3
    • Chave InChI: CKSRFHWWBKRUKA-UHFFFAOYSA-N
    • SMILES: O=C(COCC)OCC

Propriedades Computadas

  • Massa Exacta: 132.07900
  • Massa monoisotópica: 132.079
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 80.4
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 0.7
  • Superfície polar topológica: 35.5
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Colorless Transparent Liquid
  • Densidade: 0.975 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 158°C(lit.)
  • Ponto de Flash: Fahrenheit: 122 ° f
    Celsius: 50 ° c
  • Índice de Refracção: n20/D 1.402(lit.)
  • Coeficiente de partição da água: Insoluble
  • PSA: 35.53000
  • LogP: 0.58600
  • Solubilidade: Insoluble in water

Ethyl ethoxyacetate Informações de segurança

  • Símbolo: GHS02
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H226
  • Declaração de Advertência: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
  • Número de transporte de matérias perigosas:UN 3272 3/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 10
  • Instrução de Segurança: S16
  • PackingGroup:III
  • Classe de Perigo:3.2
  • Termo de segurança:3.2
  • Condição de armazenamento:Flammable area
  • Grupo de Embalagem:III
  • Frases de Risco:R10

Ethyl ethoxyacetate Dados aduaneiros

  • CÓDIGO SH:2918990090
  • Dados aduaneiros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethyl ethoxyacetate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y1047654-100g
Ethyl 2-ethoxyacetate
817-95-8 98%
100g
$215 2023-05-17
abcr
AB357651-5g
Ethyl ethoxyacetate, tech.; .
817-95-8
5g
€69.40 2025-02-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EW015-5g
Ethyl ethoxyacetate
817-95-8 98%
5g
¥138.0 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E41440-5g
Ethyl 2-ethoxyacetate
817-95-8 98%
5g
¥35.0 2023-09-08
abcr
AB357651-25 g
Ethyl ethoxyacetate, tech.; .
817-95-8
25g
€168.80 2023-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195171-500g
Ethyl ethoxyacetate
817-95-8 98%
500g
¥2231.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195171-100g
Ethyl ethoxyacetate
817-95-8 98%
100g
¥745.90 2023-09-03
Cooke Chemical
A4253712-25G
Ethyl ethoxyacetate
817-95-8 98%
25g
RMB 223.20 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195171-5g
Ethyl ethoxyacetate
817-95-8 98%
5g
¥92.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1237-25g
Ethyl ethoxyacetate
817-95-8 95.0%(GC)
25g
¥1475.0 2022-07-28

Ethyl ethoxyacetate Método de produção

Synthetic Routes 1

Condições de reacção
Referência
Product subclass 6: 1,2-bis(organooxy)alkenes
Sainsbury, M., Science of Synthesis, 2008, 32, 299-334

Synthetic Routes 2

Condições de reacção
Referência
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Molchanov, A. P.; et al, Science of Synthesis, 2006, 24, 129-166

Synthetic Routes 3

Condições de reacção
Referência
Ketene acetals. XXIII. Dealcoholation of ortho esters with aluminum tert-butoxide
McElvain, S. M.; et al, Journal of the American Chemical Society, 1951, 73, 1400-2

Synthetic Routes 4

Condições de reacção
Referência
1,2-Dialkoxyethenes. IX. Pyrolysis and alcoholysis of chloro derivatives of 1,2-dialkoxyethanes and -ethenes
Baganz, Horst; et al, Chemische Berichte, 1958, 91, 1751-8

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Water Solvents: Acetonitrile ,  Water
Referência
Reactions of alkenediazonium salts. Part 1. 2,2-Diethoxyethenediazonium hexachloroantimonate: a diazonium, a carbenium or an oxonium salt?
Szele, Ivanka; et al, Helvetica Chimica Acta, 1983, 66(6), 1691-703

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium ethoxide ,  Sodium Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referência
Ethoxyacetic acid and ethyl ethoxyacetate
Fuson, Reynold C.; et al, Organic Syntheses, 1933, 13, 42-4

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Rhodium(1+), (η6-1,4-benzenediol)[(1,2,5,6-η)-1,5-cyclooctadiene]- (nanosphere containing) ,  Manganese(1+), (η6-1,4-benzenediol)tricarbonyl- (nanosphere containing) Solvents: Dichloromethane ;  1 h, rt
Referência
Mn quinonoid core-Rh quinonoid shell organometallic nanospheres as atom economical semiheterogeneous catalysts in carbene transfer reactions
Park, Kang Hyun; et al, Advanced Materials (Weinheim, 2007, 19(18), 2547-2551

Synthetic Routes 8

Condições de reacção
1.1 Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
Referência
Construction of a dual catalytic mechanism controlled by multiple active sites in Cu-Al catalysts to facilitate gas-phase hydrogenation of diethyl oxalate to ethyl ethoxyacetate
Wu, Peng; et al, Fuel, 2022, 324,

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium ethoxide Solvents: Ethanol ;  60 °C; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 h, reflux
Referência
Isopropyl 2-ethoxyacetate-an efficient acylating agent for lipase-catalyzed kinetic resolution of amines in batch and continuous-flow modes
Olah, Mark; et al, Tetrahedron, 2016, 72(46), 7249-7255

Synthetic Routes 10

Condições de reacção
1.1R:H2N(CH2)3NH2, R:BuLi, S:Me(CH2)4Me, 15 min, rt; rt → 0°C
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
Referência
Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl Ethers
By Pisella, Guillaume et al, Chemistry - A European Journal, 2020, 26(45), 10199-10204

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Niobium pentoxide ,  Methyltrioxorhenium
Referência
Catalytic reactions of methylrhenium trioxide on solid oxide supports
Zhu, Zuolin; et al, Journal of Molecular Catalysis A: Chemical, 1997, 121(2-3), 139-143

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium ethoxide ,  Sodium ,  Hydrochloric acid Solvents: Ethanol ,  Water
Referência
Ethoxyacetic acid and ethyl ethoxyacetate
Fuson, Reynold C.; et al, Organic Syntheses, 1933, 13, 42-4

Synthetic Routes 13

Condições de reacção
Referência
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Molchanov, A. P.; et al, Science of Synthesis, 2006, 24, 129-166

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: 2252295-76-2 ;  3 h, rt
Referência
A fully recyclable heterogenized Cu catalyst for the general carbene transfer reaction in batch and flow
Maestre, Lourdes; et al, Chemical Science, 2015, 6(2), 1510-1515

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referência
Ethoxyacetic acid and ethyl ethoxyacetate
Fuson, Reynold C.; et al, Organic Syntheses, 1933, 13, 42-4

Synthetic Routes 16

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 h, reflux
Referência
Isopropyl 2-ethoxyacetate-an efficient acylating agent for lipase-catalyzed kinetic resolution of amines in batch and continuous-flow modes
Olah, Mark; et al, Tetrahedron, 2016, 72(46), 7249-7255

Synthetic Routes 17

Condições de reacção
1.1 Catalysts: Dirhodium tetraacetate
Referência
Rearrangements of ylides generated from reactions of diazo compounds with allyl acetals and thioketals by catalytic methods. Heteroatom acceleration of the [2,3]-sigmatropic rearrangement
Doyle, Michael P.; et al, Journal of Organic Chemistry, 1984, 49(11), 1917-25

Synthetic Routes 18

Condições de reacção
Referência
Product subclass 2: 1-halo-1-(organooxy)alk-1-enes
Molchanov, A. P.; et al, Science of Synthesis, 2006, 24, 129-166

Ethyl ethoxyacetate Raw materials

Ethyl ethoxyacetate Preparation Products

Ethyl ethoxyacetate Literatura Relacionada

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